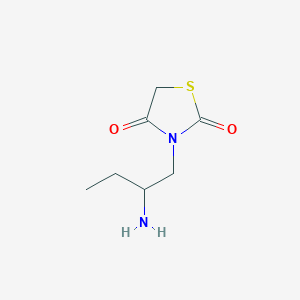

3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione

Description

Properties

Molecular Formula |

C7H12N2O2S |

|---|---|

Molecular Weight |

188.25 g/mol |

IUPAC Name |

3-(2-aminobutyl)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C7H12N2O2S/c1-2-5(8)3-9-6(10)4-12-7(9)11/h5H,2-4,8H2,1H3 |

InChI Key |

GPBSVUYEEFRNME-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN1C(=O)CSC1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione typically involves the cyclization of appropriate thiourea derivatives. One common method includes the reaction of 2-aminobutylamine with carbon disulfide to form a dithiocarbamate intermediate, which is then cyclized using an oxidizing agent to yield the thiazolidine-2,4-dione structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidine ring’s sulfur atom undergoes oxidation under controlled conditions.

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation) depending on stoichiometry.

Knoevenagel Condensation

The active methylene group (C5) of the dione ring participates in condensation with aldehydes.

-

Example : Reaction with 3,4,5-trimethoxybenzaldehyde yields (Z)-5-(3,4,5-trimethoxybenzylidene)-3-(2-aminobutyl)thiazolidine-2,4-dione, confirmed by X-ray crystallography .

Alkylation and Acylation

The primary amine group (-NH₂) in the side chain undergoes nucleophilic substitution.

-

Key Finding : Alkylation at the amine enhances pharmacokinetic properties, such as blood-brain barrier permeability.

Ring-Opening Reactions

The thiazolidine ring can cleave under specific conditions.

Cycloaddition and Heterocyclic Hybridization

The compound serves as a scaffold for synthesizing fused heterocycles.

Substitution Reactions

Electrophilic substitution occurs at the dione ring’s C3 or C5 positions.

| Electrophile | Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| Halogens (Cl₂/Br₂) | CHCl₃, RT | 5-Halo-3-(2-aminobutyl) derivatives | C5 > C3 | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivatives | Moderate |

Reduction Reactions

The dione moiety can be selectively reduced.

| Reagents/Conditions | Products | Stereochemistry | Source |

|---|---|---|---|

| NaBH₄, MeOH, 0°C | 2,4-Dihydroxy thiazolidine | Racemic mixture | |

| H₂, Pd/C, ethanol | Tetrahydrothiazolidine derivatives | Cis-diols |

Coordination Chemistry

The compound acts as a ligand for metal ions.

Key Research Findings

-

Anticancer Hybrids : Knoevenagel-derived 5-arylidene derivatives show IC₅₀ values of 2.1–8.7 μM against MCF-7 cells .

-

ERK Inhibition : N-Alkylated derivatives disrupt ERK docking (Kᵢ = 0.4–1.2 μM), suppressing tumor growth in vivo .

-

Antioxidant Activity : Sulfoxide derivatives exhibit radical scavenging (EC₅₀ = 12.3 μM in DPPH assay) .

Scientific Research Applications

3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione is a chemical compound belonging to the thiazolidinedione family. It is characterized by a thiazolidine ring structure and a dione functional group, with a side chain containing an amino group that contributes to its biological activity. Thiazolidinediones are known for their roles in metabolic regulation and pharmacological applications.

Scientific Research Applications

3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione is explored in scientific research for various applications:

- Pharmaceuticals: It is explored for potential antidiabetic properties because of its ability to regulate glucose levels.

- Anticancer Research: It has been shown to have anticancer activity and is being researched for its potential to inhibit the proliferation of cancer cells . Studies have demonstrated its potential to inhibit the proliferation of cancer cells, particularly breast cancer cell lines, by inducing apoptosis and modulating the expression of Bcl-2 family proteins.

- Inhibitor of ERK: It has been identified as an inhibitor of extracellular signal-regulated kinase (ERK), disrupting the MAPK/ERK signaling pathway. This inhibition can affect cellular processes such as proliferation and differentiation.

- Synthesis of Derivatives: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

- Biological activities: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Biological Activities

Research indicates that 3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione exhibits several biological activities:

- Anticancer Activity: Studies have demonstrated its potential to inhibit the proliferation of cancer cells, particularly breast cancer cell lines. The compound induces apoptosis in these cells by modulating the expression of Bcl-2 family proteins, enhancing pro-apoptotic signals while suppressing anti-apoptotic factors .

- Antioxidant Properties: The compound has shown promising antioxidant activities, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Effects: Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these effects and elucidate the underlying mechanisms.

Biological and Biochemical Pathways

3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione interacts with various biochemical pathways:

- MAPK/ERK Pathway: As an inhibitor of ERK, it disrupts the MAPK/ERK signaling pathway, affecting cell proliferation and survival.

- Sphingosine Kinase Inhibition: The compound has been identified as a selective inhibitor of sphingosine kinase 2 (SphK2), which is involved in various cellular processes including apoptosis and cell migration .

Mechanism of Action

The mechanism of action of 3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

Key Observations:

- C5 Aromatic Substitutions : Benzylidene groups (e.g., 4-methoxy, 3-chloro) enhance antioxidant and antidiabetic activities by enabling π-π interactions with PPARγ or microbial enzyme active sites . For example, 5-(4-methoxybenzylidene)-TZD showed potent DPPH radical scavenging (IC50 ~15 µM) , while 5-(3-chlorobenzylidene)-TZD inhibited Mycobacterium tuberculosis (MIC ~2 µg/mL) .

- N3 Aminoalkyl Chains: The 2-aminobutyl group may improve solubility and blood-brain barrier penetration compared to bulkier substituents (e.g., diisopropylaminoethyl). However, shorter chains (e.g., 2-aminoethyl) in analogues like 3-(2-aminoethyl)-TZD demonstrated moderate antidiabetic activity in docking studies (score: −3.8 to −5.1) .

- Dual Substitution: Compounds with both N3 and C5 modifications (e.g., 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)-TZD) exhibit multitarget effects, including anticancer activity via EGFR or PPARγ modulation .

Pharmacological and Docking Data

Antidiabetic Activity:

Antimicrobial Activity:

Antioxidant Activity:

- 5-Arylidene-TZDs (e.g., 5-(4-hydroxybenzylidene)-TZD) scavenged DPPH radicals with IC50 values of 10–20 µM, outperforming ascorbic acid (IC50: 25 µM) .

Biological Activity

3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione (also referred to as TZD) is a compound that belongs to the thiazolidinedione class of heterocyclic compounds. These compounds have garnered significant attention due to their diverse biological activities, including antidiabetic, anticancer, and antimicrobial properties. This article reviews the biological activity of 3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of thiazolidinediones is primarily attributed to their interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. This interaction modulates various metabolic processes and gene expressions involved in glucose and lipid metabolism.

Key Mechanisms:

- Antidiabetic Activity : TZDs enhance insulin sensitivity and promote glucose uptake in peripheral tissues, which is critical for managing type 2 diabetes mellitus (T2DM) .

- Anticancer Activity : They have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines through modulation of the Bcl-2 family proteins and inhibition of key signaling pathways such as ERK1/2 .

- Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity against a range of pathogens .

Structure-Activity Relationships (SAR)

The efficacy of 3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione can be influenced by its structural modifications. Research has demonstrated that specific substitutions on the thiazolidine ring can enhance its biological activity.

Table 1: Summary of SAR Findings

Case Studies

Several studies have investigated the biological effects of 3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione and its derivatives:

- Antidiabetic Effects : In a study involving male Wistar rats induced with T2DM via streptozotocin, treatment with a derivative showed significant reductions in plasma glucose levels compared to untreated controls. The compound effectively restored euglycemia after three weeks of treatment .

- Anticancer Activity : A series of thiazolidinedione derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds demonstrated dose-dependent inhibition of cell proliferation and induction of apoptosis through modulation of apoptotic markers such as Bcl-2 and Bax .

- Antimicrobial Properties : Various thiazolidinediones have been screened for antibacterial activity. One study reported that certain derivatives exhibited potent activity against Gram-positive bacteria, indicating their potential as therapeutic agents against infections .

Q & A

Q. What data management tools ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Use LabArchives or Benchling to document raw data and protocols.

- Cheminformatics Platforms : Store spectral data in PubChem or ChemSpider with metadata tags (e.g., solvent, temperature).

- Version Control : Track computational workflows (e.g., GitHub for DFT scripts) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.